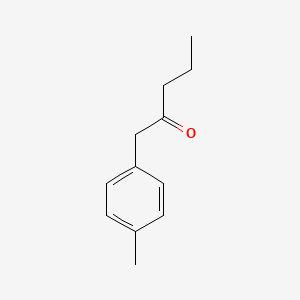

1-(4-Methylphenyl)pentan-2-one

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H16O |

|---|---|

Molecular Weight |

176.25 g/mol |

IUPAC Name |

1-(4-methylphenyl)pentan-2-one |

InChI |

InChI=1S/C12H16O/c1-3-4-12(13)9-11-7-5-10(2)6-8-11/h5-8H,3-4,9H2,1-2H3 |

InChI Key |

AMNGQQPIRRCPPR-UHFFFAOYSA-N |

SMILES |

CCCC(=O)CC1=CC=C(C=C1)C |

Canonical SMILES |

CCCC(=O)CC1=CC=C(C=C1)C |

Origin of Product |

United States |

Mechanistic Studies and Chemical Reactivity of 1 4 Methylphenyl Pentan 2 One

Enolate Chemistry of 1-(4-Methylphenyl)pentan-2-one

The structure of this compound features two distinct α-carbons (C1 and C3) bearing protons that can be abstracted by a base to form two different regioisomeric enolates. The C1 position is a benzylic methylene (B1212753) group, while the C3 position is a methylene group within an n-propyl chain. This structural asymmetry is key to controlling its reactivity.

The selective formation of one of the two possible enolates from this compound is governed by the principles of kinetic versus thermodynamic control. scribd.comudel.edulibretexts.org

Kinetic Control : Deprotonation at the C3 position occurs more rapidly due to lesser steric hindrance. udel.edu This leads to the formation of the kinetic enolate , which has a less substituted double bond. The conditions that favor this pathway involve the use of a strong, sterically hindered, non-nucleophilic base, such as lithium diisopropylamide (LDA), at very low temperatures (e.g., -78 °C) in an aprotic solvent like tetrahydrofuran (THF). udel.edulibretexts.org These conditions ensure that the deprotonation is rapid, quantitative, and irreversible, effectively "locking" the enolate as the less stable but more quickly formed isomer. udel.edu

Thermodynamic Control : The enolate formed by deprotonation at the C1 position is the thermodynamic enolate . This enolate is more stable because the resulting carbon-carbon double bond is conjugated with the 4-methylphenyl ring, allowing for greater delocalization of the negative charge. To favor the formation of this more stable isomer, conditions must allow for equilibration between the two enolates. udel.edu This is typically achieved by using a smaller, weaker base (such as sodium hydride or an alkoxide) at higher temperatures (from 0 °C to room temperature). youtube.com These reversible conditions allow the initially formed kinetic enolate to revert to the ketone and eventually form the more stable thermodynamic product. scribd.com

| Control Type | Enolate Product | Typical Base | Temperature | Key Factors |

|---|---|---|---|---|

| Kinetic | Less substituted (from C3) | Lithium diisopropylamide (LDA) | Low (-78 °C) | Fast, irreversible deprotonation at the less hindered site. udel.edu |

| Thermodynamic | More substituted, conjugated (from C1) | Sodium hydride (NaH), Sodium ethoxide (NaOEt) | Higher (0 °C to 25 °C) | Reversible deprotonation allows equilibration to the more stable product. udel.edu |

The planar nature of enolates means that subsequent reactions with electrophiles at the α-carbon can have significant stereochemical implications, particularly when new stereocenters are formed. masterorganicchemistry.com For this compound, the C1 position is prochiral. While the parent ketone does not have a stereocenter at C1, reactions at this position can create one.

In reactions like the aldol addition, where two new stereocenters can be generated, the geometry of the enolate and the nature of the transition state are critical. The Zimmerman-Traxler model proposes a chair-like, six-membered transition state for aldol reactions involving metal enolates. researchgate.netharvard.edu This model helps predict the relative stereochemistry (syn or anti) of the β-hydroxy ketone product. almerja.com The stereochemical outcome is highly dependent on the enolate's geometry ((E) or (Z)), which can be influenced by the choice of base and reaction conditions. organicchemistrydata.org For example, in aldol reactions, (Z)-enolates typically yield syn-aldol products, while (E)-enolates favor anti-aldol products. harvard.edu

Enolates are potent nucleophiles and readily participate in a variety of bond-forming reactions. masterorganicchemistry.com The nucleophilic character is concentrated at the α-carbon, making it the primary site of reaction with a wide range of electrophiles.

α-Alkylation: The enolates of this compound can be alkylated at the α-carbon by reaction with alkyl halides. This transformation is a classic SN2 reaction and is highly effective for forming new carbon-carbon bonds. rsc.org To achieve successful alkylation, it is crucial to generate the enolate quantitatively using a strong base like LDA before introducing the alkyl halide. This two-step procedure prevents the base from reacting with the alkyl halide and minimizes side reactions like self-condensation. rsc.org By selecting either kinetic or thermodynamic conditions for enolate formation, one can direct the alkylation to either the C3 or C1 position, respectively. masterorganicchemistry.com

Aldol Condensations: As powerful nucleophiles, these enolates can add to the carbonyl group of aldehydes or other ketones in an aldol addition reaction. masterorganicchemistry.com This reaction forms a β-hydroxy ketone, a key structural motif in many organic molecules. youtube.com For instance, the enolate of this compound can react with a non-enolizable aldehyde, such as benzaldehyde, in a crossed-aldol reaction. researchgate.net If the reaction mixture is heated, the initial β-hydroxy ketone adduct can undergo dehydration (loss of a water molecule) to yield a more stable, conjugated α,β-unsaturated ketone, which is the final product of an aldol condensation. masterorganicchemistry.commagritek.com Sequential aldol condensation followed by transition metal-catalyzed additions have been shown to be efficient methods for creating β-arylated ketones. nih.gov

| Reaction Type | Electrophile | General Product |

|---|---|---|

| α-Alkylation | Alkyl Halide (e.g., CH₃I) | α-Alkylated Ketone |

| Aldol Addition | Aldehyde or Ketone (e.g., Benzaldehyde) | β-Hydroxy Ketone |

| Aldol Condensation | Aldehyde or Ketone (with heat) | α,β-Unsaturated Ketone |

Beyond forming carbon-carbon bonds, the nucleophilic enolates of this compound can react with various electrophilic heteroatom sources to install functional groups at the α-position. springernature.comnih.gov This provides a direct route to α-functionalized ketones, which are valuable synthetic intermediates. nih.govresearchgate.net

Common transformations include:

α-Halogenation : Reaction with electrophilic halogen sources like N-bromosuccinimide (NBS) or molecular bromine (Br₂) introduces a halogen at the α-carbon.

α-Hydroxylation : Electrophilic oxygen sources, such as oxaziridines, can be used to install a hydroxyl group.

α-Sulfenylation : Reagents like diphenyl disulfide ((PhS)₂) react with the enolate to form an α-thioether.

These reactions broaden the synthetic utility of the starting ketone, allowing for the introduction of diverse functionalities. researchgate.net

Modern synthetic chemistry heavily relies on catalysts to control the reactivity and selectivity of enolate transformations, particularly for achieving asymmetry.

Chiral Base Catalysis : The use of a chiral base, such as a chiral lithium amide, can effect an enantioselective deprotonation of a prochiral ketone. In the case of this compound, deprotonation at the prochiral C1 position with a chiral base can generate an enolate that is enantiomerically enriched. Subsequent reaction with an electrophile can then lead to a product with high enantiomeric excess. This approach directly installs chirality during the bond-forming step.

Transition Metal Catalysis : Transition metal complexes are widely used to catalyze asymmetric reactions involving enolates. acs.orgacs.org There are two primary strategies:

Chiral Lewis Acid Catalysis : A chiral transition metal complex acts as a Lewis acid, coordinating to both the enolate and the electrophile. This brings the reactants together in a well-defined, chiral environment, directing the electrophile to a specific face of the enolate and thereby controlling the stereochemistry of the product. msu.edu

Generation of Chiral Metal Enolates : A chiral transition metal complex can itself act as a base or engage in transmetalation to generate a chiral metal enolate in situ. acs.org These chiral enolates then react with electrophiles to yield enantiomerically enriched products. Late transition metals like palladium are of particular interest as they can display moderate reactivity, potentially avoiding the need for cryogenic conditions.

These catalytic methods are powerful tools for the synthesis of chiral molecules, enabling the construction of complex structures with high levels of stereocontrol. rsc.org

Nucleophilic Reactivity of this compound Enolates

Reactivity of the Carbonyl Functional Group

The carbonyl group (C=O) is characterized by a significant polarization of the carbon-oxygen double bond due to the higher electronegativity of oxygen. This polarization renders the carbonyl carbon electrophilic and susceptible to attack by nucleophiles.

Nucleophilic addition is a characteristic reaction of aldehydes and ketones. wikipedia.orgmasterorganicchemistry.comlibretexts.org The general mechanism involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. libretexts.org This intermediate is then typically protonated to yield an alcohol.

The reactivity of the carbonyl group in this compound is influenced by the steric hindrance from the adjacent propyl and p-methylbenzyl groups, as well as the electronic effects of the aromatic ring. Ketones are generally less reactive than aldehydes due to greater steric hindrance and the electron-donating nature of the two attached alkyl/aryl groups, which slightly reduces the electrophilicity of the carbonyl carbon. libretexts.orgkhanacademy.org

Common nucleophilic addition reactions applicable to this compound include:

Reduction with Hydride Reagents: Reagents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) provide a source of hydride ions (H⁻), which act as nucleophiles. The addition of a hydride to the carbonyl carbon, followed by protonation, reduces the ketone to the corresponding secondary alcohol, 1-(4-methylphenyl)pentan-2-ol.

Grignard and Organolithium Reactions: Organometallic reagents, such as Grignard reagents (R-MgX) and organolithium reagents (R-Li), are potent nucleophiles. Their reaction with this compound results in the formation of a new carbon-carbon bond, yielding a tertiary alcohol after acidic workup.

Cyanohydrin Formation: The addition of a cyanide ion (from a source like HCN or NaCN) to the carbonyl group leads to the formation of a cyanohydrin. This reaction is significant as the nitrile group in the product can be further hydrolyzed to a carboxylic acid or reduced to an amine.

Acetal and Ketal Formation: In the presence of an acid catalyst, alcohols can add to the carbonyl group to form hemiacetals and subsequently acetals (or ketals from ketones). This reaction is reversible and is often used as a method for protecting the carbonyl group during other chemical transformations.

Table 1: Examples of Nucleophilic Addition Reactions of this compound

| Nucleophile | Reagent(s) | Product Type |

| Hydride (H⁻) | 1. NaBH₄ or LiAlH₄2. H₃O⁺ | Secondary Alcohol |

| Alkyl (R⁻) | 1. R-MgBr or R-Li2. H₃O⁺ | Tertiary Alcohol |

| Cyanide (CN⁻) | HCN, KCN/H⁺ | Cyanohydrin |

| Alcohol (R'OH) | R'OH, H⁺ catalyst | Ketal |

Oxidation and Reduction Transformations

Oxidation: Ketones are generally resistant to oxidation under mild conditions, unlike aldehydes. Strong oxidizing agents, such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) under harsh conditions (e.g., high temperature), can cleave the carbon-carbon bonds adjacent to the carbonyl group. For an asymmetrical ketone like this compound, this would lead to a mixture of carboxylic acids. For instance, oxidation could potentially yield 4-methylbenzoic acid and butanoic acid, among other products.

Reduction: As mentioned in the context of nucleophilic addition, the most common reduction transformation of the carbonyl group is its conversion to a secondary alcohol using hydride reagents.

Another important reduction is the Clemmensen reduction (using zinc amalgam and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine and a strong base), which completely removes the carbonyl oxygen, converting the ketone into the corresponding alkane, 1-(4-methylphenyl)pentane.

Table 2: Summary of Oxidation and Reduction Transformations

| Transformation | Reagent(s) | Product |

| Oxidation (Forced) | KMnO₄, H⁺, heat | Mixture of carboxylic acids |

| Reduction to Alcohol | NaBH₄ or LiAlH₄ | 1-(4-Methylphenyl)pentan-2-ol |

| Deoxygenation | Zn(Hg), HCl (Clemmensen) | 1-(4-Methylphenyl)pentane |

| Deoxygenation | H₂NNH₂, KOH (Wolff-Kishner) | 1-(4-Methylphenyl)pentane |

Reactivity of the Aromatic Moiety

The aromatic tolyl group of this compound can undergo reactions typical of substituted benzenes.

Electrophilic aromatic substitution (EAS) is a fundamental reaction of aromatic compounds, where an electrophile replaces a hydrogen atom on the aromatic ring. wikipedia.orgpharmdguru.com The rate and regioselectivity of these reactions are governed by the substituents already present on the ring.

In this compound, the aromatic ring has two substituents:

A methyl group (-CH₃): This is an activating, ortho, para-directing group due to its electron-donating inductive and hyperconjugation effects.

A pentan-2-oyl group (-COCH₂CH₂CH₂CH₃): This is a deactivating, meta-directing group. The carbonyl group is electron-withdrawing through both inductive and resonance effects, which deactivates the ring towards electrophilic attack and directs incoming electrophiles to the meta position.

The positions on the aromatic ring are ortho and meta with respect to the methyl group, and also ortho and meta with respect to the pentan-2-oyl group. The directing effects of the two groups are therefore in opposition. In such cases, the more strongly activating group generally controls the regioselectivity. The methyl group is activating, while the acyl group is deactivating. Therefore, the methyl group will direct incoming electrophiles primarily to its ortho positions (positions 2 and 6 relative to the methyl group). Steric hindrance from the adjacent pentan-2-oyl group may favor substitution at the other ortho position.

Table 3: Predicted Products of Electrophilic Aromatic Substitution

| Reaction | Reagent(s) | Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | 1-(4-Methyl-3-nitrophenyl)pentan-2-one |

| Halogenation | Br₂, FeBr₃ | 1-(3-Bromo-4-methylphenyl)pentan-2-one |

| Sulfonation | Fuming H₂SO₄ | 2-Methyl-5-(pentan-2-oyl)benzenesulfonic acid |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 1-(4-Methyl-3-acylphenyl)pentan-2-one |

Side-Chain Functionalization of the Methyl Group

The methyl group attached to the aromatic ring can also undergo reactions, most notably free-radical halogenation. In the presence of UV light or a radical initiator like N-bromosuccinimide (NBS), the benzylic hydrogens of the methyl group can be substituted with a halogen atom. This would produce 1-(4-(halomethyl)phenyl)pentan-2-one. This product is a valuable intermediate as the benzylic halide can be readily converted into other functional groups via nucleophilic substitution or elimination reactions.

Oxidation of the methyl group is also possible. Strong oxidizing agents like potassium permanganate can oxidize the benzylic methyl group to a carboxylic acid, which would yield 4-(pentan-2-oyl)benzoic acid.

Advanced Mechanistic Investigations

While specific advanced mechanistic studies on this compound are not extensively documented in readily available literature, its structural similarity to other phenyl alkyl ketones, such as valerophenone and p-methylacetophenone, allows for inferences about its photochemical behavior. Phenyl alkyl ketones are known to undergo Norrish Type II reactions upon photochemical excitation. muni.cz This intramolecular reaction involves the abstraction of a γ-hydrogen atom by the excited carbonyl oxygen, leading to the formation of a 1,4-biradical intermediate. This intermediate can then either cleave to form an alkene and a smaller ketone (in this case, propene and 1-(4-methylphenyl)ethan-1-one) or cyclize to form a cyclobutanol derivative.

Computational studies on similar ketones help to elucidate the transition states and energy barriers for nucleophilic additions and other reactions, providing a theoretical framework for understanding their reactivity.

Isotopic Labeling Experiments

Similarly, a thorough search of scientific literature and chemical databases did not yield any specific isotopic labeling experiments conducted on this compound. Isotopic labeling is a powerful technique used to trace the pathways of atoms and functional groups through chemical reactions, thereby providing detailed mechanistic insights. The absence of such studies for this compound means that there is no published experimental data that utilizes isotopes (e.g., ¹³C, ¹⁴C, ²H, ¹⁸O) to investigate its reaction mechanisms.

While isotopic labeling has been extensively used to study the mechanisms of a wide variety of organic reactions, including those of other ketones, this methodology has not been specifically applied to or reported for this compound. Therefore, no detailed research findings or data tables based on isotopic labeling experiments for this compound can be presented.

Derivatization and Structural Modification of the 1 4 Methylphenyl Pentan 2 One Scaffold

Introduction of Chiral Centers and Enantioselective Syntheses

The carbon atom at the C-2 position of the pentan-2-one chain is a common site for introducing chirality. When a substituent is introduced at this position, C-2 becomes a stereocenter, leading to the formation of enantiomers. The biological activity of such chiral molecules can be highly dependent on their stereochemistry.

A notable example is seen in the synthesis of analogues of pyrovalerone, which is 1-(4-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one. drugs.ienih.gov Although the core structure is a pentan-1-one, the principles of introducing chirality are directly applicable. The synthesis of these analogues often results in a racemic mixture. The resolution of these enantiomers is a critical step to evaluate the biological activity of each stereoisomer. For instance, racemic 1-(4-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one was successfully resolved into its individual enantiomers. drugs.ienih.govresearchgate.net This resolution was accomplished by creating diastereomeric salts through a reaction with dibenzoyl-D-tartaric acid, followed by recrystallization. drugs.ienih.gov Subsequent biological evaluation revealed that the S-isomer was the more active enantiomer, highlighting the importance of stereochemistry. drugs.ieresearchgate.net

Enantioselective synthesis, which aims to produce a single enantiomer directly, is a more efficient strategy than the resolution of racemic mixtures. nih.gov For ketones in general, enantioselective construction of carbon-heteroatom and carbon-carbon bonds at the alpha position is a key strategy for creating chiral centers with a defined absolute configuration. researchgate.net These methods often rely on the use of chiral catalysts, auxiliaries, or reagents to control the stereochemical outcome of the reaction. nih.govresearchgate.net While specific enantioselective syntheses starting directly from 1-(4-methylphenyl)pentan-2-one are not extensively detailed in the provided context, general methodologies for the asymmetric α-arylation of ketones using chiral amine catalysts or chiral copper(II)-bis(oxazoline) complexes have been developed, achieving high yields and excellent enantioselectivity. mdpi.com

Diversification at the Alpha-Positions (C-1 and C-3 of Pentanone Chain)

The alpha-carbons of the pentanone chain (C-1, the methylene (B1212753) group adjacent to the aryl ring, and C-3, the methylene group adjacent to the ethyl group) are prime targets for functionalization due to the acidity of their protons, which are activated by the adjacent carbonyl group.

The introduction of substituents at the alpha-position is a fundamental strategy for modifying the properties of ketones. A common method involves the α-bromination of the ketone followed by nucleophilic substitution. nih.gov For example, in the synthesis of pyrovalerone analogues, the precursor ketone is first brominated at the alpha-position (C-2 of a pentan-1-one, analogous to C-1 or C-3 of pentan-2-one) using bromine and a catalytic amount of anhydrous aluminum chloride. nih.gov The resulting α-bromo ketone can then react with various nucleophiles, such as pyrrolidine, to yield the desired α-substituted product. nih.govresearchgate.net

Modern synthetic methods offer more direct approaches. The α-arylation of ketones, for instance, can be achieved through palladium-catalyzed reactions or by using diaryliodonium salts as arylating agents. mdpi.comnih.gov These methods allow for the formation of a carbon-carbon bond at the alpha-position, linking an aryl group directly to the pentanone scaffold. The development of asymmetric α-arylation techniques further allows for the creation of chiral α-aryl ketones with high enantiopurity. mdpi.com

The this compound structure possesses two different alpha-carbons, C-1 and C-3, which presents a challenge and an opportunity for selective functionalization. The relative acidity of the protons at these positions dictates the site of reaction under thermodynamic or kinetic control. Generally, the C-1 position (a methylene group between an aryl and a carbonyl group) is expected to be more acidic and sterically less hindered than the C-3 position (a methylene group within the alkyl chain).

Strategies for site-selective C-H functionalization often rely on directing groups or the inherent electronic properties of the substrate. nih.govrsc.org For instance, in related systems like chromones, the keto group can act as a directing group to guide catalysts to a specific C-H bond. nih.gov While specific examples for selectively targeting C-1 versus C-3 in this compound are not detailed, general principles of enolate chemistry apply. Kinetically controlled enolate formation, using a bulky, non-nucleophilic base at low temperatures, would likely favor deprotonation at the less hindered C-1 position. Conversely, thermodynamically controlled conditions (higher temperatures, stronger base) might lead to a mixture or favor the more substituted enolate if it is more stable.

Another advanced strategy involves the concept of "umpolung" or polarity reversal. nih.gov Treatment of ketones with hypervalent iodine reagents can generate an α-carbocationic synthon, rendering the alpha-carbon electrophilic. nih.gov This allows for direct α-functionalization by adding a wide variety of nucleophiles. nih.gov Such strategies could potentially be adapted for selective functionalization of the different alpha-carbons on the pentanone chain.

Modifications of the Pentane (B18724) Chain (e.g., chain elongation, branching)

Altering the length and structure of the pentane chain is another avenue for creating derivatives of this compound. These modifications can significantly impact the lipophilicity and conformational flexibility of the molecule.

Chain elongation could be achieved through various classical organic reactions. For example, the Wittig reaction or Horner-Wadsworth-Emmons reaction on the parent ketone could introduce a double bond, which can then be further functionalized or reduced to extend the carbon chain. Alternatively, functionalization at the terminal methyl group (C-5) via radical-based C-H activation could provide a handle for chain extension. nih.gov

Introducing branching to the pentane chain can be accomplished by using appropriately substituted starting materials in a synthetic route. For instance, instead of using valeroyl chloride in a Friedel-Crafts acylation, a branched-chain acyl chloride could be used to introduce branching from the outset. Alternatively, α-alkylation of the pre-formed this compound enolate with an appropriate alkyl halide could introduce branching at the C-1 or C-3 positions.

Aromatic Ring Functionalization (e.g., halogenation, alkylation, hydroxylation)

The 4-methylphenyl (p-tolyl) ring is amenable to electrophilic aromatic substitution, allowing for the introduction of a wide array of functional groups. The existing methyl group is an ortho-, para-directing activator. Since the para position is already occupied, substitutions would be directed to the ortho positions (C-2' and C-6' relative to the pentanone chain).

Examples of such modifications are seen in the synthesis of related compounds where various substituted aryl precursors are used. drugs.ie For instance, Friedel-Crafts acylation can be performed on differently substituted aromatic compounds to generate analogues with functional groups on the phenyl ring. drugs.ie Syntheses starting with precursors other than toluene (B28343), such as iodobenzene (B50100) or acetanilide, lead to derivatives with different functionalities on the aromatic ring. drugs.ie This demonstrates that halogenation (e.g., with iodine) and other modifications are readily achievable.

Common electrophilic aromatic substitution reactions that could be applied include:

Halogenation: Introduction of chloro, bromo, or iodo groups using appropriate reagents (e.g., Br₂/FeBr₃).

Nitration: Introduction of a nitro group (NO₂) using a mixture of nitric and sulfuric acid, which can subsequently be reduced to an amino group.

Alkylation/Acylation: Further Friedel-Crafts reactions to add more alkyl or acyl groups.

These modifications can alter the electronic properties and steric profile of the molecule.

Synthesis of Polyfunctionalized Derivatives

The combination of the aforementioned modification strategies can lead to the creation of polyfunctionalized derivatives with complex structures. For example, a molecule could be functionalized at an alpha-carbon, on the aromatic ring, and have a modified pentane chain simultaneously.

A powerful strategy for creating highly functionalized molecules is through domino or cascade reactions, where multiple bond-forming events occur in a single synthetic operation. One such approach involves the synthesis of polyfunctionalized furans starting from α-functionalized ketones. nih.govsemanticscholar.org In this methodology, an α-functionalized ketone reacts with a β-nitroenone in a two-step process involving a base-promoted addition-elimination followed by an acid-catalyzed cyclization. nih.gov This transforms the relatively simple ketone scaffold into a complex, highly substituted heterocyclic system. By choosing different starting ketones and nitroenones, a variety of functionalities (ketone, ester, nitrile, sulfone) can be installed on the resulting furan (B31954) ring. nih.gov This illustrates how the this compound scaffold could serve as a starting point for the synthesis of more complex, polyfunctionalized heterocyclic derivatives.

Advanced Spectroscopic and Analytical Characterization Techniques for 1 4 Methylphenyl Pentan 2 One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering detailed information about the chemical environment of individual atoms, primarily hydrogen (¹H) and carbon (¹³C).

One-dimensional NMR provides the fundamental data for determining the structure of 1-(4-Methylphenyl)pentan-2-one. The ¹H NMR spectrum reveals the number of distinct proton environments and their neighboring protons, while the ¹³C NMR spectrum indicates the number of unique carbon environments.

¹H NMR Spectroscopy: The proton NMR spectrum for this compound is predicted to show several distinct signals. The aromatic protons on the p-disubstituted ring typically appear as a characteristic AA'BB' system of two doublets. The benzylic protons (H-1) adjacent to both the aromatic ring and the carbonyl group are expected to be a singlet. The protons of the propyl chain (H-3, H-4, H-5) would show signals shifted downfield due to the influence of the ketone, with splitting patterns determined by their adjacent protons. The methyl group on the aromatic ring would appear as a sharp singlet.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Splitting Pattern | Integration |

|---|---|---|---|

| Ar-H (ortho to CH₂) | ~7.15 | d (Doublet) | 2H |

| Ar-H (ortho to CH₃) | ~7.10 | d (Doublet) | 2H |

| H-1 (CH₂) | ~3.65 | s (Singlet) | 2H |

| Ar-CH₃ | ~2.30 | s (Singlet) | 3H |

| H-3 (CH₂) | ~2.40 | t (Triplet) | 2H |

| H-4 (CH₂) | ~1.55 | sext (Sextet) | 2H |

| H-5 (CH₃) | ~0.90 | t (Triplet) | 3H |

¹³C NMR Spectroscopy: The carbon NMR spectrum provides complementary information, confirming the carbon skeleton. A peak at a significantly downfield shift (~208-210 ppm) is characteristic of a ketone carbonyl carbon (C-2). The aromatic carbons show distinct signals, with quaternary carbons appearing at different shifts than protonated carbons. The aliphatic carbons of the p-methylbenzyl and propyl groups resonate in the upfield region of the spectrum.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2 (C=O) | ~209.0 |

| Ar-C (quaternary, attached to CH₂) | ~134.0 |

| Ar-C (quaternary, attached to CH₃) | ~137.0 |

| Ar-CH (ortho to CH₂) | ~129.5 |

| Ar-CH (ortho to CH₃) | ~129.0 |

| C-1 (CH₂) | ~51.0 |

| C-3 (CH₂) | ~45.0 |

| Ar-CH₃ | ~21.0 |

| C-4 (CH₂) | ~17.5 |

| C-5 (CH₃) | ~13.8 |

Two-dimensional NMR experiments are crucial for assembling the molecular puzzle provided by 1D NMR. They establish correlations between nuclei to confirm atomic connectivity.

COSY (Correlation Spectroscopy): This experiment maps out proton-proton (¹H-¹H) couplings, primarily through two or three bonds. For this compound, a key COSY correlation would be observed between the protons of the propyl group (H-3, H-4, and H-5), confirming this spin system.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. It would be used to definitively assign each proton signal to its corresponding carbon signal (e.g., the signal at ~3.65 ppm to the carbon at ~51.0 ppm).

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds. It is vital for connecting different fragments of the molecule. Key HMBC correlations would include those from the benzylic protons (H-1) to the carbonyl carbon (C-2) and the aromatic carbons, confirming the placement of the p-tolyl-methyl group adjacent to the ketone.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, which is essential for determining stereochemistry and conformation. For an achiral molecule like this, NOESY could confirm the proximity of the benzylic protons (H-1) to the ortho-protons of the aromatic ring.

| Technique | Correlating Nuclei | Structural Information Confirmed |

|---|---|---|

| COSY | H-3 ↔ H-4; H-4 ↔ H-5 | Connectivity of the propyl chain |

| HSQC | H-1 ↔ C-1; H-3 ↔ C-3; etc. | Direct C-H bond assignments |

| HMBC | H-1 → C-2 (C=O); H-1 → Ar-C | Connection of p-methylbenzyl group to carbonyl |

| HMBC | H-3 → C-2 (C=O); H-5 → C-4 | Connection of propyl group to carbonyl |

| NOESY | H-1 ↔ Ar-H (ortho) | Spatial proximity of benzyl (B1604629) and aromatic protons |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental formula of a compound and to deduce its structure by analyzing its fragmentation patterns.

HRMS provides a highly accurate measurement of a molecule's mass, allowing for the unambiguous determination of its elemental formula. By distinguishing between compounds with the same nominal mass but different atomic compositions, HRMS serves as a definitive tool for formula confirmation.

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₂H₁₆O |

| Nominal Mass | 176 amu |

| Calculated Exact Mass ([M+H]⁺) | 177.1274 |

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is an excellent method for assessing the purity of volatile compounds like this compound and for analyzing their fragmentation patterns upon electron ionization (EI). The retention time from the GC provides a characteristic identifier, while the MS furnishes a molecular fingerprint.

The EI mass spectrum is predicted to show a molecular ion peak (M⁺) at m/z = 176. The fragmentation pattern would be dictated by the most stable resulting ions. Key fragmentation pathways for ketones include alpha-cleavage and the McLafferty rearrangement.

Alpha-Cleavage: Cleavage of the bonds adjacent to the carbonyl group is common. This would lead to the loss of a propyl radical (•C₃H₇), resulting in an acylium ion at m/z = 119, or the loss of a p-methylbenzyl radical (•CH₂C₆H₄CH₃), giving an acylium ion at m/z = 71.

Benzylic Cleavage: The bond between C-1 and C-2 can cleave, leading to the formation of a stable p-methylbenzyl cation, which would likely rearrange to the highly stable tropylium (B1234903) ion, resulting in a prominent peak at m/z = 91.

| Predicted m/z | Possible Fragment Ion Structure | Fragmentation Pathway |

|---|---|---|

| 176 | [C₁₂H₁₆O]⁺• | Molecular Ion (M⁺•) |

| 119 | [CH₃C₆H₄CH₂CO]⁺ | α-cleavage (loss of •C₃H₇) |

| 91 | [C₇H₇]⁺ | Benzylic cleavage (p-methylbenzyl cation rearranges to tropylium) |

| 71 | [CH₃CH₂CH₂CO]⁺ | α-cleavage (loss of •CH₂C₆H₄CH₃) |

LC-MS is particularly useful for analyzing compounds in complex matrices or for compounds that are not sufficiently volatile or stable for GC-MS. While this compound is suitable for GC-MS, LC-MS would be the method of choice for analyzing it in biological fluids or during reaction monitoring where non-volatile starting materials or byproducts are present. Using techniques like electrospray ionization (ESI), the compound would typically be observed as a protonated molecule ([M+H]⁺) at m/z = 177. LC-MS/MS could then be used to generate fragment ions for structural confirmation, which is especially valuable in distinguishing isomers in a mixture. nih.gov

Advanced Ionization Techniques (e.g., DART-HRMS) for Rapid Analysis

Direct Analysis in Real Time-High Resolution Mass Spectrometry (DART-HRMS) has emerged as a powerful tool for the rapid and direct analysis of chemical samples with minimal to no sample preparation. nih.govnist.gov This ambient ionization technique is particularly valuable for high-throughput screening in various fields, including pharmaceutical and forensic analysis. nih.govrsc.org

The DART method involves exposing the sample, in its native solid, liquid, or gaseous state, to a stream of heated, excited-state gas (typically helium or nitrogen). nist.gov This process generates protonated molecules, [M+H]⁺, through gas-phase reactions, which are then introduced into a high-resolution mass spectrometer. researchgate.net The resulting mass spectra are often simple to interpret, dominated by the molecular ion, which allows for quick identification and unambiguous confirmation of the compound's elemental composition due to excellent mass accuracy. nih.govresearchgate.net

For a compound like this compound, DART-HRMS would enable its detection in seconds, directly from a sample surface. This capability is crucial for the rapid characterization of synthetic compounds and for screening complex mixtures to identify target analytes without the need for time-consuming chromatographic separation. nih.govrsc.org The combination of DART with high-resolution mass analyzers like Orbitrap or Time-of-Flight (TOF) provides high mass accuracy, allowing for the confident determination of the molecular formula. researchgate.netnih.gov

Key Advantages of DART-HRMS for Analysis:

Speed: Analysis time is on the order of seconds per sample. nih.gov

Minimal Sample Preparation: Samples can often be analyzed in their original state. nist.gov

High Throughput: The rapid analysis time allows for the screening of a large number of samples. nih.gov

High Specificity: High-resolution mass measurements provide excellent mass accuracy for confident compound identification. nih.gov

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared and Raman techniques, provides detailed information about the functional groups and molecular vibrations within a compound. These methods are complementary and are fundamental for structural characterization. acs.org

Fourier Transform Infrared (FT-IR) spectroscopy is a cornerstone technique for identifying functional groups in a molecule by measuring the absorption of infrared radiation. For aromatic ketones like this compound, the FT-IR spectrum is characterized by several key absorption bands.

The most prominent feature in the IR spectrum of an aryl ketone is the strong carbonyl (C=O) stretching vibration. wpmucdn.com Conjugation of the carbonyl group with the aromatic ring typically lowers this frequency to the 1690–1666 cm⁻¹ range. wpmucdn.com For the closely related derivative, 1-(4-methylphenyl)-2-(ethylamino)pentan-1-one (4-MEAP), a strong carbonyl stretch is observed at 1688 cm⁻¹. nih.gov

Other characteristic absorptions for this class of compounds include:

Aromatic C-H Stretching: A band of low to medium intensity typically appears just above 3000 cm⁻¹ (e.g., at 3030 cm⁻¹). pressbooks.pub

Aliphatic C-H Stretching: Bands corresponding to the methyl and methylene (B1212753) groups of the pentanone chain appear in the 2850–3000 cm⁻¹ region. nih.gov

Aromatic C=C Stretching: The vibrations of the p-substituted benzene (B151609) ring give rise to a series of peaks in the 1450–1600 cm⁻¹ range. pressbooks.pub A characteristic C-C vibration in the aromatic ring for 4-MEAP was observed at 1605 cm⁻¹. nih.gov

C-H Out-of-Plane Bending: Strong absorptions in the 690 to 900 cm⁻¹ range are indicative of the substitution pattern on the aromatic ring. pressbooks.pub For a para-substituted ring, a strong band is expected between 810–840 cm⁻¹. pressbooks.pub

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Observed Frequency (cm⁻¹) in 4-MEAP nih.gov | Intensity |

|---|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | ~3000 | Medium-Weak |

| Aliphatic C-H Stretch | 3000-2850 | 2700-3000 | Medium-Strong |

| Carbonyl (C=O) Stretch | 1690-1666 | 1688 | Strong |

| Aromatic C=C Stretch | 1600-1450 | 1605 | Medium |

| Aromatic C-H Out-of-Plane Bend (p-substituted) | 840-810 | N/A | Strong |

Raman spectroscopy is a complementary vibrational technique that detects inelastic scattering of monochromatic light. nih.gov While IR spectroscopy is sensitive to changes in dipole moment, Raman spectroscopy is sensitive to changes in polarizability, making it particularly useful for analyzing non-polar bonds and symmetric vibrations. libretexts.org

For this compound and its derivatives, the Raman spectrum provides valuable structural information. The carbonyl (C=O) stretch, which is strong in the IR spectrum, also appears as a strong band in the Raman spectrum, observed at 1690 cm⁻¹ for the related compound 4-MEAP. nih.gov The aromatic C=C ring stretching vibrations are also typically strong in Raman spectra and were observed at the same wavenumber (1605 cm⁻¹) as in the IR spectrum for 4-MEAP. nih.gov This technique is particularly advantageous for analyzing samples in aqueous solutions due to water's weak Raman scattering, and it offers high spatial resolution in Raman microscopy. acs.org

| Vibrational Mode | Observed Frequency (cm⁻¹) | Intensity |

|---|---|---|

| Carbonyl (C=O) Stretch | 1690 | Strong |

| Aromatic C=C Stretch | 1605 | Medium-Strong |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. wikipedia.org It provides unequivocal information on molecular structure, conformation, and the nature of intermolecular interactions that govern crystal packing. mdpi.com

Single crystal X-ray diffraction (SCXRD) analysis involves irradiating a single crystal with an X-ray beam and analyzing the resulting diffraction pattern. mdpi.com This pattern is used to generate an electron density map from which the atomic positions can be determined with high precision. wikipedia.org

This analysis would precisely define the bond lengths, bond angles, and torsional angles of this compound. It would reveal the conformation of the pentanone chain and the relative orientation of the 4-methylphenyl group with respect to the rest of the molecule. If the compound is chiral and crystallizes as a single enantiomer or in a chiral space group, SCXRD can be used to determine its absolute configuration. mdpi.com

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₃H₂₀NO⁺·Cl⁻ |

| Crystal System | Monoclinic |

| Space Group | P21/n |

The data from an SCXRD experiment also reveals how molecules are arranged within the crystal lattice, a phenomenon known as crystal packing. rsc.org This packing is dictated by a variety of non-covalent intermolecular interactions, including hydrogen bonds, dipole-dipole interactions, van der Waals forces, and π-π stacking interactions. rsc.orgmdpi.com

For a molecule like this compound, which lacks strong hydrogen bond donors, the crystal packing would likely be dominated by van der Waals forces and potential C-H···O interactions involving the carbonyl oxygen. The presence of the aromatic ring also allows for the possibility of π-π stacking or C-H···π interactions, where the hydrogen atoms of one molecule interact with the electron cloud of an adjacent aromatic ring. nih.gov Analysis of the crystal structure of related compounds often reveals chains or more complex three-dimensional networks formed through these weaker interactions. mdpi.com Understanding these interactions is crucial as they influence the material's physical properties, such as melting point, solubility, and stability. dntb.gov.ua

Computational Chemistry and Theoretical Studies on 1 4 Methylphenyl Pentan 2 One

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation for a given molecular system, providing detailed information about its electronic distribution and energy.

Density Functional Theory (DFT) is a widely used computational method for predicting the geometric and electronic properties of molecules. By approximating the electron density, DFT can efficiently calculate the optimized geometry of 1-(4-methylphenyl)pentan-2-one, corresponding to the minimum energy structure. These calculations can predict bond lengths, bond angles, and dihedral angles.

For this compound, DFT calculations would likely be performed using a functional such as B3LYP combined with a basis set like 6-311++G(d,p) to achieve a good balance between accuracy and computational cost. The resulting optimized geometry would reveal the spatial arrangement of the tolyl group relative to the pentanone chain. The exploration of the potential energy surface can also identify different stable conformers and the energy barriers between them, providing a comprehensive energy landscape.

Table 1: Predicted Geometric Parameters for this compound from a Hypothetical DFT Calculation

| Parameter | Atom(s) Involved | Predicted Value |

| Bond Length | C=O (carbonyl) | 1.21 Å |

| Bond Length | C-C (carbonyl-methylene) | 1.52 Å |

| Bond Length | C-C (aromatic) | 1.39 - 1.41 Å |

| Bond Angle | C-C-C (pentanone chain) | ~112° |

| Dihedral Angle | C(aromatic)-C(aromatic)-C(methylene)-C(carbonyl) | Variable (defines conformation) |

Note: The data in this table is illustrative and based on typical values for similar organic ketones.

Frontier Molecular Orbital (FMO) theory simplifies the study of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgwikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. libretexts.orgyoutube.com The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich p-tolyl ring, while the LUMO is anticipated to be centered on the carbonyl group, specifically the π* antibonding orbital of the C=O bond. This distribution suggests that the molecule would likely undergo electrophilic attack at the aromatic ring and nucleophilic attack at the carbonyl carbon.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

| Orbital | Energy (eV) | Description |

| HOMO | -6.5 | Primarily located on the p-tolyl ring |

| LUMO | -1.2 | Primarily located on the C=O π* orbital |

| HOMO-LUMO Gap | 5.3 | Indicates high kinetic stability |

Note: The data in this table is for illustrative purposes.

The Quantum Theory of Atoms in Molecules (QTAIM) and Electron Localization Function (ELF) are methods used to analyze the electron density obtained from quantum chemical calculations to characterize chemical bonding. QTAIM defines atoms and bonds based on the topology of the electron density, allowing for the quantification of bond strength and type (ionic, covalent, etc.). ELF provides a measure of electron localization, which helps to identify covalent bonds, lone pairs, and atomic cores. For a molecule like 3-(4-(dimethylamino)phenyl)-1,5-di(thiophen-2-yl)pentane-1,5-dione, QTAIM and ELF analyses help in understanding surface bonding and noncovalent interactions. libretexts.org

In this compound, these analyses would precisely characterize the nature of the C=O double bond, the aromatic C-C bonds, and the single bonds of the aliphatic chain. They could also reveal weaker non-covalent interactions, such as C-H···O hydrogen bonds, which may influence the conformational preferences of the molecule.

Molecular Dynamics Simulations for Conformational Analysis and Dynamics

Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. youtube.com By solving Newton's equations of motion for a collection of atoms, MD simulations can track the positions and velocities of atoms over time, providing insights into the conformational flexibility and dynamics of a molecule. youtube.comnih.gov

For this compound, MD simulations would be valuable for exploring the accessible conformations of the flexible pentanone chain and the rotation around the single bond connecting the phenyl ring to the chain. These simulations can reveal the most populated conformational states and the timescales of transitions between them, offering a dynamic picture that complements the static view from DFT calculations. A study on the conformations of similar molecules, such as 1-p-tolyl-2-phenyl-1-propanone, has been conducted using computer simulations of lanthanoid-induced shifts in NMR spectroscopy to determine preferred rotamers. capes.gov.br

Elucidation of Reaction Pathways and Transition States through Computational Modeling

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions. acs.org By mapping the potential energy surface, it is possible to identify the minimum energy pathways that connect reactants to products, including the structures and energies of transition states and any intermediates. acs.orgacs.org This information is crucial for understanding reaction kinetics and selectivity. acs.org

For this compound, a key reaction to study would be the nucleophilic addition to the carbonyl group, a characteristic reaction of ketones. youtube.com Computational modeling could be used to investigate the mechanism of, for example, the Grignard reaction or reduction with sodium borohydride. youtube.com The calculations would provide the activation energies for each step, allowing for a comparison of different possible pathways and explaining observed stereoselectivities. Such studies have been performed for other metal-catalyzed reactions to understand mechanisms and selectivities. acs.org

Prediction of Spectroscopic Parameters

Computational methods can accurately predict various spectroscopic parameters, which is invaluable for interpreting experimental spectra and confirming molecular structures.

DFT calculations can predict infrared (IR) vibrational frequencies and intensities. researchgate.net For this compound, the most intense absorption in the predicted IR spectrum would be the C=O stretching vibration, typically appearing around 1715 cm⁻¹. libretexts.org Other characteristic peaks would include C-H stretching vibrations of the aromatic and aliphatic parts, and C-C stretching modes.

Nuclear Magnetic Resonance (NMR) chemical shifts can also be predicted with good accuracy using DFT, often employing the Gauge-Including Atomic Orbital (GIAO) method. nih.govnih.gov The predicted ¹H and ¹³C NMR spectra would show characteristic signals for the aromatic protons and carbons, the methyl group on the ring, the methylene (B1212753) and methyl groups of the pentanone chain, and the highly deshielded carbonyl carbon, which typically appears in the 190-215 ppm range. libretexts.org

Table 3: Hypothetical Predicted vs. Experimental Spectroscopic Data for this compound

| Spectroscopic Data | Predicted Value (DFT) | Typical Experimental Value |

| IR: C=O Stretch | 1718 cm⁻¹ | ~1715 cm⁻¹ |

| ¹³C NMR: C=O | 208 ppm | ~207 ppm |

| ¹H NMR: CH₃ (tolyl) | 2.35 ppm | ~2.3-2.4 ppm |

| ¹H NMR: α-CH₂ | 2.55 ppm | ~2.5-2.6 ppm |

Note: The data in this table is illustrative and based on general values for similar compounds.

Quantitative Structure-Reactivity Relationship (QSAR) Studies Focused on Chemical Transformations

Quantitative Structure-Reactivity Relationship (QSAR) models are computational tools that correlate variations in the chemical structure of a series of compounds with their measured reactivity in a specific chemical transformation. These models are expressed as mathematical equations that relate numerical descriptors of the molecular structure or its properties to a measure of reactivity, such as reaction rates or equilibrium constants. For this compound and related ketones, QSAR studies can provide valuable insights into how substituents on the aromatic ring influence the reactivity of the carbonyl group in various chemical reactions.

A foundational approach in QSAR for aromatic compounds is the application of the Hammett equation. wikipedia.org This equation describes a linear free-energy relationship for reactions of meta- and para-substituted benzene (B151609) derivatives. wikipedia.org The general form of the Hammett equation is:

log(k/k₀) = ρσ

where:

k is the rate constant for the reaction of a substituted compound.

k₀ is the rate constant for the reaction of the unsubstituted (parent) compound.

ρ (rho) is the reaction constant, which is characteristic of the reaction type and its sensitivity to electronic effects. A positive ρ value indicates the reaction is favored by electron-withdrawing groups, while a negative value signifies it is favored by electron-donating groups. wikipedia.org

σ (sigma) is the substituent constant, which quantifies the electronic effect (both resonance and inductive) of a particular substituent.

While specific QSAR studies focusing exclusively on the chemical transformations of this compound are not extensively documented in publicly available literature, we can analyze data from analogous systems, such as substituted acetophenones, to understand the principles and derive predictive relationships.

Detailed Research Findings

Research into the reactivity of aromatic ketones provides a framework for understanding how structural modifications would impact the chemical transformations of this compound. For instance, studies on the reduction of para-substituted acetophenones have demonstrated a clear correlation between the electronic nature of the substituent and the reaction rate. rsc.org

Consider a hypothetical QSAR study on the reduction of a series of 4-substituted-1-phenylpentan-2-ones, analogous to this compound. The reactivity of the carbonyl group towards a reducing agent, such as sodium borohydride, would be influenced by the substituent on the phenyl ring. Electron-donating groups would increase the electron density at the carbonyl carbon, making it less electrophilic and thus decreasing the reaction rate. Conversely, electron-withdrawing groups would decrease the electron density, making the carbonyl carbon more susceptible to nucleophilic attack by the hydride reagent, thereby increasing the reaction rate.

A study on the reduction of p-substituted acetophenones by various alkali-metal isopropoxides found Hammett reaction constants (ρ) to be positive, indicating that the reaction is facilitated by electron-withdrawing substituents. rsc.org For example, the ρ value for reduction by potassium isopropoxide was +1.75. rsc.org This positive ρ value confirms that a buildup of negative charge occurs in the transition state of the rate-determining step, which is stabilized by electron-withdrawing groups.

Furthermore, the equilibrium acidities of meta- and para-substituted acetophenones have been measured and correlated with Hammett σ constants, yielding a ρ value of +3.55. iitd.ac.in This indicates a strong dependence of the acidity of the α-protons on the electronic nature of the aromatic substituent.

Based on these principles, a hypothetical QSAR model for the reduction of a series of 4-substituted-1-phenylpentan-2-ones can be constructed. The following interactive data table presents plausible data for such a study, including substituent constants (σ) and hypothetical relative rate constants (k_rel) for the reduction reaction.

| Substituent (X) | Hammett Constant (σ) | Hypothetical Relative Rate Constant (k_rel) |

| -OCH₃ | -0.27 | 0.45 |

| -CH₃ | -0.17 | 0.60 |

| -H | 0.00 | 1.00 |

| -Cl | 0.23 | 2.10 |

| -CN | 0.66 | 8.50 |

| -NO₂ | 0.78 | 15.00 |

This table presents hypothetical data for illustrative purposes, based on established principles of physical organic chemistry.

From this data, a Hammett plot can be generated by plotting log(k_rel) against the Hammett constant (σ). The slope of this line would give the reaction constant (ρ). For the hypothetical data above, the QSAR equation would be:

log(k_rel) = ρσ

A linear regression of the hypothetical data would yield a ρ value of approximately +1.8, indicating a significant sensitivity of the reduction reaction to the electronic effects of the substituents. This positive ρ value is consistent with a reaction mechanism where the rate-determining step involves the nucleophilic attack of a hydride ion on the carbonyl carbon, leading to a transition state with a partial negative charge on the carbonyl oxygen.

The following interactive data table summarizes the key parameters of this hypothetical QSAR study.

| Parameter | Value | Interpretation |

| Reaction Studied | Reduction of 4-substituted-1-phenylpentan-2-ones | A model reaction for nucleophilic addition to the carbonyl group. |

| Reaction Constant (ρ) | ~ +1.8 | The reaction is moderately sensitive to substituent electronic effects and is accelerated by electron-withdrawing groups. |

| Correlation Coefficient (R²) | > 0.98 (hypothetical) | A strong correlation exists between the electronic properties of the substituent and the reaction rate. |

Such QSAR models are powerful for predicting the reactivity of new, unsynthesized compounds within the same class. For example, one could predict the relative rate of reduction for a derivative of this compound with a different substituent on the aromatic ring, provided the Hammett constant for that substituent is known. This predictive capability is a cornerstone of computational and theoretical chemistry, enabling the rational design of molecules with desired reactivity profiles for various applications in chemical synthesis.

Applications of 1 4 Methylphenyl Pentan 2 One in Non Biological Organic Synthesis

Role as a Key Intermediate in Multi-Step Organic Syntheses

A primary application of 1-(4-methylphenyl)pentan-2-one in organic synthesis is its role as a key intermediate. Intermediates are molecules that are formed from reactants and react further to give the desired products of a chemical reaction. Due to its specific arrangement of atoms, this compound can be readily converted into other functional groups and molecular frameworks, facilitating the construction of intricate target molecules.

One notable example is its use in the synthesis of pyrovalerone analogs. nih.gov Pyrovalerone, or 1-(4-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one, and its derivatives are potent inhibitors of dopamine (B1211576) and norepinephrine (B1679862) transporters. nih.gov The synthesis of these compounds often starts from a ketone precursor. nih.gov For instance, the synthesis of a family of 2-aminopentanophenones, which are selective inhibitors for dopamine and norepinephrine transporters, utilizes ketone starting materials. researchgate.net The general synthetic route to pyrovalerone and its close analogs involves the use of ketone precursors that are either commercially available or prepared through established literature procedures. nih.gov

The conversion of this compound to other valuable compounds highlights its importance as an intermediate. For example, it can serve as a precursor for the synthesis of more complex heterocyclic compounds. The ketone functional group can undergo a variety of reactions, such as reductions, oxidations, and nucleophilic additions, to introduce new functionalities and build up the molecular complexity.

Table 1: Examples of Multi-Step Syntheses Involving Ketone Intermediates

| Target Compound Class | Intermediate | Synthetic Transformation | Significance of Intermediate |

| Pyrovalerone Analogs | 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one | Amination of ketone precursor | The ketone provides the core structure for the synthesis of potent monoamine uptake inhibitors. nih.govresearchgate.net |

| 2-Aminopentanophenones | Ketone Precursors | Reductive amination or other amination strategies | Serves as a foundational molecule for creating selective dopamine and norepinephrine transporter inhibitors. researchgate.net |

Utilization in Catalyst Development and Ligand Design for Selective Transformations

While direct utilization of this compound in catalyst development is not extensively documented, its structural motifs are relevant to the design of ligands for selective transformations. Ligands are molecules that bind to a central metal atom to form a coordination complex, which can then act as a catalyst. The development of new catalysts is crucial for achieving high selectivity and efficiency in chemical reactions.

For instance, palladium(II) complexes with camphorimine ligands have been used to catalyze the cyclization of pentynols to form heterocyclic compounds. researchgate.net The structure of the ligand, which can be derived from ketones, influences the catalytic activity and selectivity of the metal complex. researchgate.net The principles of ligand design often involve incorporating specific steric and electronic features to control the outcome of a catalytic reaction. Although not a direct application of this compound, the chemical principles involved in its synthesis and reactions are applicable to the broader field of catalyst and ligand development.

Precursor for Advanced Organic Materials and Fine Chemicals

This compound also serves as a precursor for the synthesis of advanced organic materials and fine chemicals. Fine chemicals are pure, single substances that are produced in limited quantities and are used in specialized applications.

An example of a fine chemical derived from a related structure is 4-methyl-4-(p-methylphenyl)-1-pentanal, which is used as an aroma chemical. google.com The synthesis of such compounds often involves multi-step processes where a ketone precursor is a key starting material. The structural features of this compound, including the aromatic ring and the alkyl chain, can be modified to produce a wide range of molecules with specific properties, such as fragrance, flavor, or other desirable characteristics for industrial applications.

Furthermore, derivatives of this ketone can be explored for their potential in materials science. For example, the incorporation of specific functional groups onto the aromatic ring or the alkyl chain could lead to the development of new polymers, liquid crystals, or other functional materials. While specific examples directly using this compound are not abundant in the literature, its role as a versatile chemical building block suggests its potential as a precursor for a variety of advanced organic materials.

Q & A

Q. What are the standard synthetic routes for 1-(4-Methylphenyl)pentan-2-one, and how can reaction conditions be optimized?

The compound is typically synthesized via nucleophilic substitution or condensation reactions. A common method involves reacting 4-methylbenzaldehyde with pentan-2-one derivatives under basic catalysis (e.g., NaOH or K₂CO₃) . Optimization may include:

- Temperature control : Heating at 60–80°C improves yield by accelerating ketone activation.

- Catalyst selection : Switching from NaOH to milder bases (e.g., K₂CO₃) reduces side reactions like over-oxidation .

- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity, while toluene minimizes hydrolysis .

Q. What spectroscopic techniques are critical for characterizing this compound?

Key methods include:

- ¹H/¹³C NMR : The aromatic protons (δ 7.2–7.4 ppm) and ketone carbonyl (δ ~208 ppm) confirm structural integrity .

- IR spectroscopy : A strong C=O stretch (~1710 cm⁻¹) and aromatic C-H bends (~830 cm⁻¹) are diagnostic .

- Mass spectrometry : ESI-TOF HRMS provides accurate molecular weight verification (e.g., [M+H]+ = 177.127 for C₁₂H₁₆O) .

Q. What safety protocols are essential when handling this compound?

- Personal protective equipment (PPE) : Gloves, lab coats, and goggles are mandatory due to potential skin/eye irritation .

- Ventilation : Use fume hoods to avoid inhalation of vapors.

- Waste disposal : Collect organic waste separately and treat with neutralizing agents (e.g., activated carbon) before disposal .

Advanced Research Questions

Q. How can conflicting data on reaction yields or byproduct formation be resolved?

Discrepancies often arise from:

- Impurity profiles : Use HPLC or GC-MS to identify byproducts (e.g., over-oxidized sulfones or dimerization products) .

- Catalyst deactivation : Monitor reaction progress via TLC or in-situ IR to detect premature catalyst exhaustion .

- Reproducibility : Standardize solvent purity (e.g., anhydrous DMF) and moisture control (use molecular sieves) .

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitutions?

The ketone group acts as an electron-withdrawing group, polarizing the adjacent C–S bond and facilitating nucleophilic attack. For example:

Q. How does structural modification (e.g., substituent variation) alter biological or chemical properties?

Comparative studies with analogs reveal:

- 4-Methyl vs. 4-chloro substituents : Electron-withdrawing groups (Cl) increase electrophilicity at the ketone, enhancing reactivity in Schiff base formation .

- Chain length extension : Pentan-2-one derivatives show higher lipid solubility than butanone analogs, impacting membrane permeability in biological assays .

Q. What crystallographic methods resolve ambiguities in stereochemical outcomes?

- Single-crystal X-ray diffraction : Determines absolute configuration, as demonstrated for salts of related pyrrolidinium derivatives .

- DEPT and NOESY NMR : Differentiate diastereomers by analyzing coupling constants and spatial proximity of protons .

Methodological Recommendations

- Stereochemical analysis : Combine X-ray crystallography with chiral HPLC to resolve enantiomeric excess in asymmetric syntheses .

- Reaction monitoring : Use inline FTIR to track ketone conversion in real time, reducing byproduct formation .

- Toxicity screening : Employ zebrafish embryo models to assess acute toxicity before in vivo studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.